An In-depth Technical Guide to 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline
An In-depth Technical Guide to 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline
CAS Number: 1094863-26-9
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated basicity—offer a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3] 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline emerges as a compound of significant interest within this context. Its structure marries three key pharmacophoric elements: a fluoroaniline core, a piperidine ring, and an ethyl substituent. This combination presents a versatile platform for the synthesis of novel therapeutic agents, particularly in the realms of oncology, neurodegenerative disorders, and infectious diseases.[1][4] This technical guide provides a comprehensive exploration of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline, from its fundamental properties to its synthesis and potential applications, designed for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key physicochemical data for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline are summarized in the table below.[5]
| Property | Value | Source |
| CAS Number | 1094863-26-9 | PubChem[5] |
| Molecular Formula | C13H19FN2 | PubChem[5] |
| Molecular Weight | 222.30 g/mol | PubChem[5] |
| IUPAC Name | 4-(2-ethylpiperidin-1-yl)-3-fluoroaniline | PubChem[5] |
| XLogP3 | 3.3 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 3 | PubChem[5] |
Synthetic Strategy and Experimental Protocol
The synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline can be efficiently achieved through a two-step process, commencing with a nucleophilic aromatic substitution reaction followed by a reduction. This approach is both logical and scalable, making it suitable for laboratory and potential pilot-plant scale production.
Synthetic Workflow Overview
The synthesis initiates with the reaction of 1,2-difluoro-4-nitrobenzene with 2-ethylpiperidine. The highly electron-deficient nature of the aromatic ring, activated by the nitro group, facilitates nucleophilic substitution of one of the fluorine atoms by the secondary amine of the piperidine. The subsequent reduction of the nitro group to an amine yields the target compound.
Caption: Synthetic workflow for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(2-Ethylpiperidin-1-yl)-2-fluoro-4-nitrobenzene
-
Rationale: This step employs a nucleophilic aromatic substitution, a robust and well-established method for forming aryl-amine bonds. The choice of a polar aprotic solvent like DMSO accelerates the reaction, while potassium carbonate acts as a mild base to neutralize the hydrofluoric acid byproduct.
-
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
2-Ethylpiperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in DMSO, add 2-ethylpiperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-ethylpiperidin-1-yl)-2-fluoro-4-nitrobenzene.
-
Step 2: Synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline
-
Rationale: The reduction of the nitro group is a critical step. While various reducing agents can be employed, the use of iron powder in the presence of ammonium chloride in an ethanol/water mixture is a classic, cost-effective, and environmentally benign method known as the Béchamp reduction.
-
Materials:
-
1-(2-Ethylpiperidin-1-yl)-2-fluoro-4-nitrobenzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
To a suspension of 1-(2-ethylpiperidin-1-yl)-2-fluoro-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated aqueous solution of NaHCO₃ and extract with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(2-ethyl-1-piperidinyl)-3-fluoroaniline. Further purification can be achieved by column chromatography if necessary.
-
Applications in Drug Development and Medicinal Chemistry
The structural motifs present in 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline suggest its potential as a valuable building block in the synthesis of a variety of therapeutic agents.
-
Role of the Fluoroaniline Moiety: The fluoroaniline moiety is a common feature in many approved drugs. The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of the aniline nitrogen, which in turn can affect its binding to target proteins and its pharmacokinetic properties.[1][2][3] Fluoroanilines are key intermediates in the synthesis of kinase inhibitors for cancer therapy and other targeted treatments.[4][6]
-
Significance of the Piperidine Ring: The piperidine ring is a prevalent heterocyclic scaffold in medicinal chemistry, often contributing to improved solubility, reduced toxicity, and favorable interactions with biological targets.[7][8][9] The 2-ethyl substitution on the piperidine ring introduces a chiral center and provides a vector for exploring structure-activity relationships.
-
Potential Therapeutic Targets: Based on the combination of these structural features, derivatives of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline could be investigated for a range of therapeutic applications, including:
-
Oncology: As precursors to kinase inhibitors or other anti-proliferative agents.[4]
-
Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in CNS-active drugs, and fluorination can enhance blood-brain barrier penetration.
-
Antiviral and Antibacterial Agents: The fluoroaniline scaffold is present in some antimicrobial drugs.[6][10]
-
Hypothetical Signaling Pathway Interaction
Derivatives of this compound could potentially be designed to interact with signaling pathways implicated in cell growth and proliferation, such as the epidermal growth factor receptor (EGFR) pathway, which is a common target for anticancer drugs incorporating a fluoroaniline moiety.[6]
Caption: Potential inhibition of the EGFR signaling pathway by a derivative.
Safety and Handling
As with all chemical reagents, proper safety precautions should be observed when handling 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline and its precursors. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline stands as a promising and versatile building block for the advancement of drug discovery programs. Its strategic combination of a fluoroaniline core and a substituted piperidine ring offers a rich platform for the generation of novel molecular entities with potentially enhanced therapeutic properties. The synthetic route outlined in this guide provides a practical and efficient method for its preparation, enabling further exploration of its utility in the development of next-generation pharmaceuticals.
References
-
Sparrow Chemical. (n.d.). Fluoroaniline Series. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]
- Zakrzewska, A., Kolehmainen, E., Osmialowski, B., & Gawinecki, R. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10.
- Mercier, C., Cordier, G., Guidot, G., & Marion, P. (1999). U.S. Patent No. 5,856,577. Washington, DC: U.S.
-
Bloomtechz. (2025, February 19). Which chemical processes is 4-Fluoroaniline capable of participating in? Retrieved from [Link]
- S, S., V, A. R., S, A., & V, N. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 39(18), 7016-7029.
- YUNCHENG COUNTY SHIJU CHEMICAL INDUSTRY Co Ltd. (2011).
-
ResearchGate. (2025, August 4). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Retrieved from [Link]
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.
-
PubChem. (n.d.). 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. Retrieved from [Link]
- Murugesan, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Kumar, S., et al. (2013). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Der Pharma Chemica, 5(1), 224-230.
- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
- Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chembiochem, 5(5), 637-643.
- Kumar, A., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 7(1), 121-126.
- Wuest, M., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. European Journal of Medicinal Chemistry, 285, 117513.
- Pei, Y. Q. (1983).
- Macor, J. E., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104.
- Romeo, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline | C13H19FN2 | CID 43266304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ossila.com [ossila.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. A review of pharmacology and clinical use of piperine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
